

Application Notes and Protocols: 18-Methyleicosanoic Acid-d3 in Lipidomics Research

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Compound of Interest

Compound Name: 18-Methyleicosanoic acid-d3

Cat. No.: B15554986

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For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid of significant biological interest, primarily known as the main lipid component covalently bound to the cuticle of mammalian hair fibers.[1][2] This lipid is crucial for maintaining the hydrophobicity and reducing friction on the hair surface.[3][4] Damage to this layer, often through chemical treatments, leads to a hydrophilic and more damage-prone hair surface.[3][5] In the broader field of lipidomics, the analysis of branched-chain fatty acids like 18-MEA is an emerging area. The use of stable isotope-labeled internal standards is critical for accurate and precise quantification of lipids by mass spectrometry. **18-Methyleicosanoic acid-d3** (18-MEA-d3), a deuterated analog of 18-MEA, serves as an ideal internal standard for such quantitative studies. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses.

These application notes provide an overview of the utility of 18-MEA-d3 in lipidomics, with a focus on its application as an internal standard for the quantification of 18-MEA and other related fatty acids in biological and cosmetic samples.

Applications

- **Quantification of 18-MEA in Hair Samples:** 18-MEA-d3 is an essential tool for accurately measuring the 18-MEA content in hair to assess damage from cosmetic treatments or environmental stressors.
- **Internal Standard in Lipidomics Studies:** It can be used as an internal standard in broader lipidomics workflows targeting the analysis of branched-chain and other long-chain fatty acids in various biological matrices.
- **Investigating Hair Care Product Efficacy:** Researchers in the cosmetics industry can use 18-MEA-d3 to quantify the deposition and retention of 18-MEA or its analogs from hair care formulations.
- **Pharmacokinetic Studies:** In the context of drug development, deuterated lipids like 18-MEA-d3 can be used in tracer studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lipid-based therapeutics.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from a lipidomics experiment designed to measure 18-MEA levels in human hair samples using 18-MEA-d3 as an internal standard.

Table 1: Calibration Curve for 18-MEA Quantification

Concentration of 18-MEA (ng/mL)	Peak Area Ratio (18-MEA / 18-MEA-d3)
1	0.012
5	0.058
10	0.115
25	0.290
50	0.585
100	1.170
250	2.925
500	5.850

Table 2: Quantification of 18-MEA in Hair Samples

Sample ID	Sample Type	Peak Area Ratio (18-MEA / 18-MEA-d3)	Calculated 18-MEA Concentration (ng/mg of hair)
VH-01	Virgin Hair	0.875	7.5
BH-01	Bleached Hair	0.234	2.0
CH-01	Colored Hair	0.410	3.5
VH-02	Virgin Hair	0.902	7.7
BH-02	Bleached Hair	0.211	1.8
CH-02	Colored Hair	0.386	3.3

Experimental Protocols

Protocol 1: Extraction of Lipids from Hair and Quantification of 18-MEA using LC-MS/MS

This protocol outlines the extraction of covalently bound fatty acids from hair and their subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 18-MEA-d3 as an internal standard.

Materials:

- Hair samples (virgin, bleached, colored)
- **18-Methyleicosanoic acid-d3** (internal standard solution, 1 µg/mL in methanol)
- Chloroform
- Methanol
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl)
- Hexane
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic Acid
- Vortex mixer
- Centrifuge
- Water bath or heating block
- LC-MS/MS system

Procedure:

- Sample Preparation:

1. Wash hair samples with a mild shampoo, rinse thoroughly with deionized water, and allow to air dry.
 2. Cut the hair into small fragments (approx. 1-2 mm).
 3. Accurately weigh 10 mg of each hair sample into a glass tube.
- Lipid Extraction and Saponification:
 1. To each tube, add 1 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 10 minutes.
 2. Centrifuge at 3000 x g for 10 minutes and discard the supernatant (this removes surface lipids).
 3. Repeat the wash step twice.
 4. To the washed hair sample, add 1 mL of 0.5 M KOH in methanol.
 5. Spike each sample with 10 μ L of the 1 μ g/mL 18-MEA-d3 internal standard solution.
 6. Incubate at 60°C for 2 hours to cleave the thioester bonds and release the fatty acids.
 7. Allow the samples to cool to room temperature.
 - Fatty Acid Extraction:
 1. Acidify the mixture by adding 50 μ L of concentrated HCl.
 2. Add 2 mL of hexane and vortex vigorously for 2 minutes.
 3. Centrifuge at 3000 x g for 10 minutes to separate the phases.
 4. Carefully transfer the upper hexane layer to a new glass tube.
 5. Repeat the hexane extraction once more and combine the hexane layers.
 6. Evaporate the hexane to dryness under a gentle stream of nitrogen.

- LC-MS/MS Analysis:

1. Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).

2. Inject 5 μ L of the reconstituted sample into the LC-MS/MS system.

3. LC Conditions (Illustrative):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

4. MS/MS Conditions (Illustrative):

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MRM Transitions:
 - 18-MEA: Q1 m/z 325.3 -> Q3 m/z 325.3 (parent ion) or a characteristic fragment
 - 18-MEA-d3: Q1 m/z 328.3 -> Q3 m/z 328.3 (parent ion) or a characteristic fragment
- Optimize collision energy and other MS parameters for maximum signal intensity.

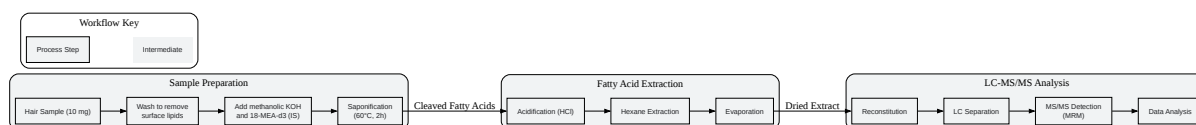
- Data Analysis:

1. Integrate the peak areas for both 18-MEA and 18-MEA-d3.

2. Calculate the peak area ratio (18-MEA / 18-MEA-d3).

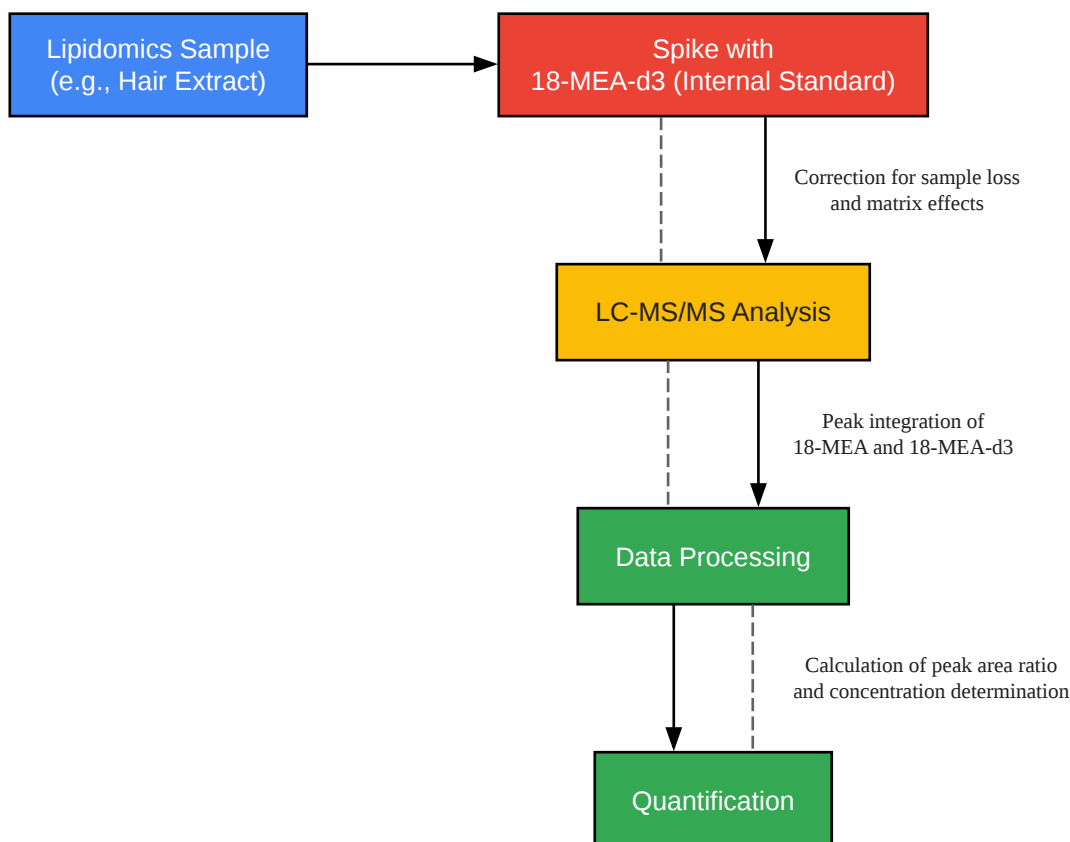
3. Construct a calibration curve using known concentrations of 18-MEA and a fixed concentration of 18-MEA-d3.
4. Determine the concentration of 18-MEA in the samples based on the calibration curve and normalize to the initial hair weight.

Visualizations



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Caption: Experimental workflow for the quantification of 18-MEA in hair.



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